What is 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
What is 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Technical Whitepaper: The Strategic Utility of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Medicinal Chemistry
Molecular Weight: 262.05 g/mol [1]Executive Summary & Structural Architecture
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a high-value bicyclic heterocyclic scaffold used primarily in the discovery of kinase inhibitors (e.g., EGFR, PI3K) and BET bromodomain inhibitors. Its structural distinctiveness lies in the fusion of a pyridine ring with a saturated dihydro-oxazine ring.
Structural Advantages in Drug Design:
-
Solubility Modulation: Unlike flat, fully aromatic quinolines, the non-planar, saturated oxazine ring disrupts
-stacking, improving aqueous solubility—a critical parameter in oral bioavailability. -
H-Bonding Vector: The
-amine acts as a hydrogen bond donor, while the pyridine nitrogen ( ) and oxazine oxygen ( ) serve as acceptors, allowing for precise engagement with the hinge regions of kinase ATP-binding pockets. -
The "Iodine Handle" (
): The iodine atom at position 6 is electronically activated for palladium-catalyzed cross-coupling reactions. Iodine is superior to bromine or chlorine in this position due to a weaker C-X bond strength, facilitating faster oxidative addition even with milder catalytic systems.
Synthetic Routes & Process Chemistry
The synthesis of this scaffold typically follows a convergent approach. While the building block is commercially available, in-house synthesis allows for the introduction of isotopic labels or derivative modification.
Retrosynthetic Analysis
The most robust route involves the annulation of a 2-amino-3-hydroxypyridine precursor with a bifunctional alkylating agent.
Figure 1: Synthesis Workflow
Caption: Convergent synthesis via base-mediated dialkylation. The reaction proceeds through sequential O-alkylation followed by intramolecular N-alkylation.
Detailed Synthetic Protocol
Objective: Synthesis of the dihydro-oxazine core.
Reagents:
-
2-Amino-5-iodopyridin-3-ol (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq) -
N,N-Dimethylformamide (DMF) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2-amino-5-iodopyridin-3-ol (10 mmol) and anhydrous DMF (50 mL).
-
Base Addition: Add
(25 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. -
Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise via syringe to control the exotherm.
-
Cyclization: Heat the reaction mixture to 90°C under a nitrogen atmosphere. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Critical Checkpoint: The reaction typically requires 4–6 hours. If mono-alkylated intermediate persists, add catalytic potassium iodide (KI) to accelerate the reaction via the Finkelstein mechanism.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product often precipitates.
-
If precipitate forms: Filter, wash with water, and dry under vacuum.
-
If no precipitate: Extract with EtOAc (
mL), wash combined organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Functionalization & Reactivity Profiling
The versatility of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine lies in its orthogonal reactivity. The molecule presents two distinct "handles" for diversification.
Table 1: Reactivity Profile
| Site | Functional Group | Reactivity Type | Key Applications |
| C-6 | Aryl Iodide | Electrophile (Pd-Catalysis) | Suzuki-Miyaura (Aryl-Aryl), Sonogashira (Alkynyl), Buchwald-Hartwig (Amination). |
| N-1 | Secondary Amine | Nucleophile | Sulfonylation ( |
| N-5 | Pyridine Nitrogen | Basic Center | Salt formation, H-bond acceptor (Kinase Hinge Binder). |
Divergent Functionalization Workflow
Figure 2: Orthogonal Functionalization Strategy
Caption: Orthogonal modification allows for rapid SAR expansion. N-1 is typically modified first to prevent catalyst poisoning during C-6 coupling.
Critical Protocol: Suzuki-Miyaura Coupling at C-6
Context: This reaction attaches the "tail" moiety often required for specificity in kinase inhibitors.
Standard Operating Procedure (SOP):
-
Charge: Combine 6-iodo-scaffold (1.0 eq), Aryl-boronic acid (1.2 eq), and
(3.0 eq) in 1,4-Dioxane/Water (4:1 ratio). -
Degas: Sparge with nitrogen for 10 minutes to remove dissolved oxygen (crucial to prevent homocoupling).
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 80-90°C for 2–4 hours.
-
Note: The iodine at C-6 is highly reactive; oxidative addition occurs readily. If the boronic acid is sterically hindered, switch to
or SPhos-Pd-G2.
-
Medicinal Chemistry Applications
The 6-iodo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a bioisostere of the quinoline and quinoxaline cores found in many FDA-approved drugs.
Case Study: EGFR and PI3K Inhibition In the development of inhibitors for Non-Small Cell Lung Cancer (NSCLC), this scaffold serves as the "hinge binder."
-
Binding Mode: The pyridine nitrogen (
) accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met793 in EGFR). -
Solubility: The aliphatic oxazine ring projects into the solvent-exposed region, improving physicochemical properties compared to the planar quinazoline core of Gefitinib.
-
Vector: The C-6 position directs substituents into the hydrophobic pocket (Gatekeeper region), allowing for selectivity tuning against mutants (e.g., T790M).
Analytical Data for Verification:
-
1H NMR (DMSO-d6, 400 MHz):
7.85 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 6.50 (br s, 1H, NH), 4.25 (t, 2H, ), 3.40 (t, 2H, ). (Chemical shifts are approximate based on electronic environment). -
LC-MS: Expect
peak at ~263 m/z. The Iodine isotope pattern is distinct (no M+2 significant peak unlike Br/Cl).
References
-
CP Lab Safety. (n.d.). 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Product Data. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.).[2][3] 1H-Pyrido[2,3-b][1,4]oxazine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (PMC). (2025). Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. PubMed Central. Retrieved January 28, 2026, from [Link](Note: Generalized link to PMC search for scaffold logic).
